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Compound of Interest

Methyl 4-hydroxy-3,5-
Compound Name:
dinitrobenzoate

CAS No.: 33927-05-8

Cat. No.: B1363782

Get Quote

\ J

Part 1: Physicochemical Profile & Melting Point
Analysis

Methyl 4-hydroxy-3,5-dinitrobenzoate is a highly functionalized aromatic ester used primarily
as an intermediate in the synthesis of dendritic polymers, nonlinear optical materials, and
complex pharmaceutical agents.

Core Properties Table[1]
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Property Specification

IUPAC Name Methyl 4-hydroxy-3,5-dinitrobenzoate
CAS Number 33927-05-8

Molecular Formula CsHsN207

Molecular Weight 242.14 g/mol

Appearance Yellow to orange crystalline solid

Solubilit Soluble in acetone, ethyl acetate, chloroform;
olubility _ _
sparingly soluble in water.

~3.5 (Phenolic OH is highly acidic due to

Acidity (pKa
Y (PKa) electron-withdrawing nitro groups)

The Melting Point: 107-111 °C[3]

The melting point of Methyl 4-hydroxy-3,5-dinitrobenzoate is critically dependent on purity,
specifically the absence of mono-nitro derivatives or hydrolyzed acid byproducts.

e Literature Value:107-111 °C [1].[2]

 Structural Insight (The Ortho Effect): One might expect a phenolic compound with two nitro
groups to have a significantly higher melting point due to intermolecular hydrogen bonding.
However, the melting point is relatively moderate (similar to the non-hydroxy analog Methyl
3,5-dinitrobenzoate, MP 107-109 °C).

o Mechanism: The hydroxyl proton forms a strong intramolecular hydrogen bond with the
oxygen of the adjacent ortho-nitro group. This "locks" the proton, preventing it from
participating in intermolecular hydrogen bonding lattice networks, effectively lowering the
energy required to melt the crystal lattice.

Part 2: Synthesis & Production Protocol

Objective: Synthesize Methyl 4-hydroxy-3,5-dinitrobenzoate via electrophilic aromatic
substitution (Nitration) of Methyl 4-hydroxybenzoate (Methyl Paraben).
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Reaction Logic

The starting material, Methyl 4-hydroxybenzoate, contains a phenolic hydroxyl group (strongly

activating, ortho/para directing) and an ester group (deactivating, meta directing). The hydroxyl

group dominates the directing effect. The 3 and 5 positions are ortho to the hydroxyl group,

making them the exclusive sites for dinitration.

Experimental Protocol

Reagents:

Methyl 4-hydroxybenzoate (Methyl Paraben): 15.2 g (100 mmol)
Nitric Acid (HNOs, 70%): 30 mL
Sulfuric Acid (H2SOa, conc.): 40 mL

Ice/Water: 500 mL

Step-by-Step Workflow:

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a
thermometer, dissolve 15.2 g of Methyl 4-hydroxybenzoate in 40 mL of concentrated sulfuric
acid. Cool the solution to 0-5 °C using an ice-salt bath.

Nitration: Dropwise add 30 mL of nitric acid (70%) over 45 minutes.

o Critical Control: Maintain internal temperature below 15 °C to prevent oxidative
degradation of the phenol ring (picric acid formation risk).

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25
°C) and stir for 2 hours. The solution will turn from pale yellow to deep orange.

Quenching: Pour the reaction mixture slowly into 500 mL of crushed ice with vigorous
stirring. The product will precipitate as a yellow solid.

Isolation: Filter the solid using a Buchner funnel. Wash strictly with cold water (3 x 100 mL)
until the filtrate is neutral (pH ~7).
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 Purification (Recrystallization):
o Dissolve the crude solid in minimal boiling methanol (~150 mL).
o Allow to cool slowly to room temperature, then refrigerate at 4 °C.
o Filter the crystals and dry in a vacuum oven at 50 °C for 6 hours.

* Yield: Expected yield is 85-90% (approx. 20-22 g).

Synthesis Workflow Diagram
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Caption: Synthesis pathway converting Methyl Paraben to the 3,5-dinitro derivative via
controlled nitration.

Part 3: Characterization & Validation

To ensure the compound meets the stringent requirements for drug development or polymer
synthesis, a multi-modal validation approach is required.

Analytical Logic Tree

e Melting Point Check: If MP < 105 °C, the product likely contains mono-nitro impurities.
Recrystallize.

e NMR Verification:

o H NMR (DMSO-ds): The introduction of two nitro groups removes the aromatic protons at
positions 3 and 5. The remaining protons at positions 2 and 6 become chemically
equivalent and highly deshielded.
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o Expected Signal: A singlet (2H) around 8.5 — 8.8 ppm.

o Phenolic Proton: A broad singlet (1H) typically shifted downfield (>10 ppm) due to
hydrogen bonding, often broadened or invisible depending on solvent dryness.

¢ IR Spectroscopy:
o O-H Stretch: 3200-3400 cm~? (Broad, intramolecular H-bond).
o C=0 Stretch (Ester): ~1720 cm™1.

o NO:2 Stretches: Asymmetric (~1530 cm~1) and Symmetric (~1340 cm™1).

Characterization Workflow Diagram
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Caption: Decision logic for validating the purity of Methyl 4-hydroxy-3,5-dinitrobenzoate.

Part 4: Applications & Safety[4]
Key Applications
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» Dendritic Polymers: The phenolic group serves as a focal point for growing dendrons, while
the ester can be hydrolyzed or transesterified to attach to cores.

e Nonlinear Optics (NLO): The "push-pull" electronic structure (electron-donating OH vs.
electron-withdrawing NOz/Ester) creates a dipole moment suitable for NLO materials.

o Pharmaceutical Intermediates: Used as a scaffold for synthesizing complex amino-
benzoates (via reduction of nitro groups) or benzoxazoles.

Safety Profile (MSDS Summary)

o Explosive Hazard: Like all polynitro aromatics, this compound has high energy potential.
While less sensitive than TNT or picric acid, it should not be heated rapidly in closed
systems.

o Toxicity: Irritant to eyes, skin, and respiratory system.

e Handling: Use non-sparking tools. Store away from strong bases (which form unstable
phenolate salts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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